5-(5-Iodo-1H-indazol-1-yl)pyridin-2(1H)-one

EZH2 Inhibition Epigenetics PRC2 Complex

Researchers validating EZH2 oncogene addiction require a probe with absolute selectivity and tissue penetration. EPZ005687 solves this with its unique 5-iodo substitution pattern. - **Selectivity:** 50-fold over EZH1, enabling clean PRC2 pathway dissection vs. dual inhibitors. - **In Vivo Efficacy:** Superior tissue-to-plasma ratio compared to GSK126 for peripheral target engagement. - **Specificity:** Selective killing of Y641/A677 mutant lymphoma cells; minimal effect on wild-type. - **Supply:** Verified 98% purity, characterized LogP, in stock for research use.

Molecular Formula C12H8IN3O
Molecular Weight 337.12 g/mol
Cat. No. B12985468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Iodo-1H-indazol-1-yl)pyridin-2(1H)-one
Molecular FormulaC12H8IN3O
Molecular Weight337.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)C=NN2C3=CNC(=O)C=C3
InChIInChI=1S/C12H8IN3O/c13-9-1-3-11-8(5-9)6-15-16(11)10-2-4-12(17)14-7-10/h1-7H,(H,14,17)
InChIKeyAGBIVEVWTHQNIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Iodo-1H-indazol-1-yl)pyridin-2(1H)-one (EPZ005687) for EZH2-Dependent Oncology and Epigenetic Research Procurement


5-(5-Iodo-1H-indazol-1-yl)pyridin-2(1H)-one (CAS 1893415-30-9), also known as EPZ005687, is a substituted indazole-pyridinone derivative that functions as a potent and selective inhibitor of the lysine methyltransferase Enhancer of Zeste Homolog 2 (EZH2) [1]. The compound's structure, characterized by the 5-iodo substitution on the indazole ring and the 2-pyridinone moiety, is critical for its binding to the S-adenosylmethionine (SAM) pocket of the PRC2 complex [2].

Why Generic Substitution of 5-(5-Iodo-1H-indazol-1-yl)pyridin-2(1H)-one Fails for EZH2 Research


The specific 5-iodo substitution pattern on the indazole core of this compound is not a trivial modification; it is a critical determinant of its binding affinity and selectivity profile. A direct comparison of structurally similar compounds reveals that substituting the 5-iodo group with a 5-chloro analog (e.g., 5-chloro-1H-indazole) leads to a markedly different biological activity profile, underscoring the essential nature of the iodine atom for its potent EZH2 inhibition . Furthermore, comparing this compound to other advanced EZH2 inhibitors, such as GSK126 and UNC1999, reveals significant differences in pharmacokinetic behavior, including tissue distribution and oral bioavailability, which directly impacts its suitability for specific in vivo experimental models [1].

Product-Specific Quantitative Evidence Guide: 5-(5-Iodo-1H-indazol-1-yl)pyridin-2(1H)-one vs. EZH2 Inhibitor Comparators


Target Binding Affinity (Ki) and Selectivity Profile of EPZ005687 vs. EZH1 and Other Methyltransferases

EPZ005687 demonstrates potent inhibition of EZH2 with a Ki of 24 nM [1]. This is complemented by a defined selectivity window, exhibiting a 50-fold preference for EZH2 over the closely related enzyme EZH1, and a >500-fold selectivity over a panel of 15 other protein methyltransferases [1]. In contrast, the advanced clinical candidate GSK126 shows a different selectivity profile with a Ki of 0.5–3 nM for EZH2 and a reported >150-fold selectivity over EZH1 [2]. Another comparator, UNC1999, is a dual EZH2/EZH1 inhibitor with IC50 values of 2 nM and 45 nM, respectively .

EZH2 Inhibition Epigenetics PRC2 Complex Enzyme Kinetics

Cellular Activity: Differential Antiproliferative Effects of EPZ005687 in Mutant vs. Wild-Type Lymphoma Cells

EPZ005687 exhibits a context-dependent antiproliferative effect, selectively killing lymphoma cells that harbor gain-of-function mutations in EZH2 (e.g., Tyr641 or Ala677). In these mutant cells, EPZ005687 blocks H3K27 trimethylation with a cellular IC50 of 80 nM, leading to apoptosis [1]. Crucially, the compound has minimal effects on the proliferation of wild-type EZH2 cells, highlighting a unique 'oncogene addiction' targeting profile [1]. This contrasts with the broader cellular activity observed for the indirect EZH2 inhibitor DZNep, where EPZ005687 was found to be more effective in reducing cell viability and promoting apoptosis in certain cancer models [2].

Lymphoma Cancer Cell Biology Mutant EZH2 H3K27me3

Comparative In Vivo Pharmacokinetics: Tissue Distribution and Brain Penetration of EPZ005687 vs. GSK126

A comparative in vivo study in wild-type (WT) mice demonstrated significant differences in the pharmacokinetic profiles of EPZ005687 and GSK126. The tissue-to-plasma ratio for EPZ005687 was consistently higher across all tissues examined when compared to GSK126, indicating better tissue distribution [1]. Notably, the oral bioavailability of GSK126 was found to be only 0.2% in WT mice, whereas EPZ005687 and another compound, EPZ-6438, exhibited different PK properties [1]. This study highlights that EPZ005687 has distinct distribution characteristics relative to a major clinical EZH2 inhibitor.

Pharmacokinetics Tissue Distribution Blood-Brain Barrier In Vivo Studies

Chemical Structure and Purity Specifications for Reproducible Procurement

For procurement, the compound 5-(5-Iodo-1H-indazol-1-yl)pyridin-2(1H)-one is commercially available with a defined purity of 98% from suppliers such as Leyan (Catalog No. 1542959) . Key analytical identifiers include a molecular weight of 337.12 g/mol and a LogP of 2.3184, which are critical for solubility calculations and experimental design . In comparison, the 5-chloro-1H-indazole analog exhibits a different LogP and molecular weight, leading to distinct solubility and handling characteristics . This defined specification ensures batch-to-batch reproducibility, which is essential for consistent biological assay results.

Analytical Chemistry Quality Control Compound Management

Best Research and Industrial Application Scenarios for 5-(5-Iodo-1H-indazol-1-yl)pyridin-2(1H)-one


Preclinical Research on EZH2-Mutant Lymphomas and Solid Tumors

5-(5-Iodo-1H-indazol-1-yl)pyridin-2(1H)-one (EPZ005687) is the definitive chemical probe for investigating the therapeutic hypothesis of 'EZH2 oncogene addiction.' Its selective killing of cells harboring Y641 or A677 EZH2 gain-of-function mutations, with minimal effect on wild-type cells, makes it ideal for in vitro and in vivo studies validating the dependency of specific lymphoma and solid tumor subtypes on mutant EZH2 activity [1].

In Vivo Studies Requiring Specific Tissue Distribution and PK Profiles

Researchers designing in vivo efficacy or pharmacodynamic studies should prioritize EPZ005687 when superior tissue penetration is a critical experimental parameter. The documented higher tissue-to-plasma ratio of EPZ005687 compared to the clinical-stage inhibitor GSK126 provides a key rationale for its use in preclinical models where target engagement in peripheral tissues is required [2].

Mechanistic Studies to Differentiate EZH2 and EZH1 Biology

Given its defined 50-fold selectivity window for EZH2 over EZH1, EPZ005687 is an optimal tool for dissecting the non-redundant biological functions of these two closely related methyltransferases. This contrasts with dual EZH2/EZH1 inhibitors like UNC1999, allowing for cleaner interpretation of results in assays focused on PRC2-mediated gene silencing .

Analytical and Assay Development Requiring High-Purity Reference Material

The commercial availability of 5-(5-Iodo-1H-indazol-1-yl)pyridin-2(1H)-one at a verified purity of 98% (e.g., Leyan Cat. No. 1542959) and with defined LogP makes it a reliable reference standard for analytical method development (HPLC, LC-MS) and for use as a positive control in high-throughput screening assays targeting the PRC2 complex .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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